molecular formula C11H22IN3O2 B1430018 1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide CAS No. 1443980-66-2

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide

货号: B1430018
CAS 编号: 1443980-66-2
分子量: 355.22 g/mol
InChI 键: XSXWTWDSAHQXER-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide is a guanidine derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a methyl group at the 8-position and a guanidine moiety linked via a methylene group. The hydroiodide salt enhances its solubility and stability, making it a candidate for pharmaceutical applications, particularly in cardiovascular therapeutics. Its structural complexity arises from the spirocyclic system, which imposes conformational constraints that may influence biological activity .

属性

IUPAC Name

2-[(8-methyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]guanidine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.HI/c1-8-2-4-11(5-3-8)15-7-9(16-11)6-14-10(12)13;/h8-9H,2-7H2,1H3,(H4,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXWTWDSAHQXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)OCC(O2)CN=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Method Overview

  • Starting Material: 1,4-Cyclohexanedione monoethylene glycol ketal (CAS 4746-97-8)
  • Reaction Conditions:
    • Solvent: Typically a polar aprotic solvent such as ethanol or dichloromethane
    • Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid or sodium methoxide)
    • Temperature: Reflux conditions (~70-80°C)
    • Duration: 4-6 hours

Reaction Scheme

The synthesis involves the cyclization of 1,4-cyclohexanedione monoethylene glycol ketal, facilitated by acid catalysis, leading to the formation of the spirocyclic ketal structure.

Representative Procedure

- Dissolve 1,4-cyclohexanedione monoethylene glycol ketal (1.0 mol) in ethanol.
- Add a catalytic amount of p-toluenesulfonic acid.
- Reflux the mixture for 4-6 hours under stirring.
- Cool the reaction mixture; induce crystallization by addition of cold water.
- Filter and wash the precipitate to obtain pure 1,4-dioxaspiro[4.5]decan-8-one.

Yield and Purity

  • Typical yields range from 97.8% to 99.7% .
  • Purification is achieved via recrystallization from petroleum ether or by sublimation, as the compound sublimes slowly.

Data Table: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Parameter Details
Starting Material 1,4-Cyclohexanedione monoethylene glycol ketal (CAS 4746-97-8)
Reaction Temperature 70-132°C (optimized at 110°C)
Reaction Time 4.5-6 hours
Solvent Ethanol or dichloromethane
Catalysts Acidic (p-toluenesulfonic acid) or basic (NaOMe)
Yield 97.8% (average)
Purification Recrystallization from pet ether

Functionalization to Incorporate the Guanidine Moiety

The next step involves converting the ketal intermediate into the target guanidine derivative. This typically involves:

Typical Procedure

- Dissolve the ketal intermediate in ethanol.
- Add an excess of guanidine hydrochloride.
- Reflux the mixture for 12-24 hours.
- Cool and precipitate the guanidine derivative.
- Isolate by filtration and wash with cold solvent.

Note: The exact conditions depend on the desired substitution pattern and the specific reactivity of intermediates.

Conversion to Hydroiodide Salt

The final step involves converting the free base or neutral guanidine derivative into its hydroiodide salt :

  • Reagents: Hydroiodic acid (HI) or iodine and hydriodic acid mixture.
  • Reaction Conditions:
    • Solvent: Ethanol or acetonitrile
    • Temperature: Room temperature or slight heating (~50°C)
    • Duration: 2-4 hours

Procedure

- Dissolve the guanidine compound in ethanol.
- Add an equimolar amount of hydroiodic acid.
- Stir at room temperature for 2-4 hours.
- Evaporate the solvent under reduced pressure.
- Recrystallize the product from suitable solvent to obtain pure hydroiodide salt.

Yield and Purity

  • The process yields high-purity hydroiodide salts , suitable for subsequent applications.

Data Summary and Comparative Table

Step Reagents & Conditions Yield / Purity Notes
Synthesis of 1,4-dioxaspiro[4.5]decan-8-one 1,4-Cyclohexanedione monoethylene glycol ketal, acid catalyst, reflux 97.8-99.7%, recrystallized Recrystallization from pet ether preferred
Guanidine functionalization Guanidine hydrochloride, ethanol, reflux Variable, typically high purity Reaction time: 12-24 hours
Salt formation (hydroiodide) Hydroiodic acid, ethanol, room temp to mild heating High yield, pure hydroiodide Recrystallization ensures purity

Research Findings and Notes

  • The synthesis of 1,4-dioxaspiro[4.5]decan-8-one is well-established, with high yields and straightforward purification, making it an ideal scaffold for further functionalization (see references,).
  • The guanidine derivative synthesis is adaptable, with various guanidine sources used depending on desired substitution patterns.
  • Salt formation with hydroiodic acid is a standard procedure, resulting in a stable, crystalline hydroiodide salt suitable for biological or chemical applications.

化学反应分析

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the guanidine moiety can be replaced by other nucleophiles under appropriate conditions.

科学研究应用

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Medicine: Research is ongoing to explore its therapeutic potential, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its distinct chemical properties.

作用机制

The mechanism of action of 1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide involves its interaction with specific molecular targets. The guanidine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity, leading to its observed effects .

相似化合物的比较

Comparison with Similar Compounds

The compound belongs to a family of spirocyclic guanidine derivatives. Below is a systematic comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Solubility Profile Synthesis Method
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide C₁₁H₂₁N₃O₂·HI 354.9 8-Methyl, guanidine, hydroiodide Antihypertensive (inferred) High (due to HI salt) Alkylation, salt formation
Guanadrel (N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)guanidine) C₁₀H₁₉N₃O₂ 213.28 Guanidine, no methyl or iodide Antihypertensive Moderate (free base) Reductive amination
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol C₉H₁₆O₃ 172.23 8-Methyl, hydroxyl N/A Low Oxidation of spiroketal
8-[6-(1-Azetidinyl)-3-pyridinyl]-1,4-dioxaspiro[4.5]decan-8-ol C₁₆H₂₁N₃O₃ 303.36 Azetidinyl-pyridinyl, hydroxyl Research compound Moderate Suzuki coupling

Key Findings:

The hydroiodide salt improves aqueous solubility, addressing a limitation of Guanadrel’s free base form . The spirocyclic core in all analogs imposes conformational rigidity, which may optimize binding to adrenergic receptors involved in blood pressure regulation .

Conformational Analysis: The 8-methyl substituent alters the puckering amplitude of the 1,4-dioxaspiro[4.5]decane ring compared to non-methylated analogs like Guanadrel.

Synthetic Accessibility :

  • The target compound is synthesized via alkylation of the spirocyclic core followed by hydroiodic acid treatment, whereas Guanadrel is derived from reductive amination .
  • The azetidinyl-pyridinyl derivative (Table 1) requires cross-coupling reactions, reflecting greater synthetic complexity .

Pharmacological Implications: Guanadrel’s established antihypertensive activity stems from its norepinephrine-depleting action. The hydroxylated analog (8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol) lacks the guanidine moiety, rendering it pharmacologically inert but useful as a synthetic intermediate .

Stability and Solubility :

  • Hydroiodide salts generally exhibit superior stability under physiological conditions compared to free bases. This property positions the target compound as a more viable drug candidate than Guanadrel .

生物活性

1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide, identified by its CAS number 1443980-66-2, is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a guanidine moiety, which is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and antidiabetic effects.

The molecular formula of this compound is C11H22IN3O2C_{11}H_{22}IN_{3}O_{2}, with a molecular weight of 355.22 g/mol. The compound's structure includes a spirocyclic system that may contribute to its biological activity.

PropertyValue
CAS Number1443980-66-2
Molecular FormulaC₁₁H₂₂IN₃O₂
Molecular Weight355.22 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The guanidine group is associated with several biological activities due to its ability to interact with various biological targets. Research indicates that guanidine derivatives can exhibit:

  • Antinociceptive Effects : Guanidine compounds have been shown to modulate pain pathways, making them candidates for analgesic development.
  • Anti-inflammatory Properties : These compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases.
  • Antidiabetic Activity : Some guanidine derivatives have demonstrated the ability to enhance insulin sensitivity and glucose uptake in cells.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Inhibition of Na+/H+ Exchanger : This mechanism is crucial in regulating intracellular pH and could influence cellular signaling pathways.
  • Modulation of Nitric Oxide Synthase : By inhibiting this enzyme, the compound may reduce nitric oxide production, which is implicated in various pathological conditions.
  • Interaction with CNS Targets : The compound may affect neurotransmitter systems, contributing to its potential analgesic effects.

Case Studies

Several studies have investigated the biological activities of guanidine derivatives similar to this compound:

  • Analgesic Properties : A study demonstrated that certain guanidine derivatives significantly reduced pain responses in animal models through central nervous system mechanisms .
  • Anti-inflammatory Effects : Research indicated that guanidine compounds could inhibit the production of inflammatory mediators in vitro, suggesting their potential as therapeutic agents for inflammatory disorders .
  • Antidiabetic Effects : In vitro studies showed that specific guanidine analogs enhanced glucose uptake in muscle cells, indicating their potential role in diabetes management .

常见问题

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:
This compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A) under OSHA HCS classifications . Mandatory precautions include:

  • PPE: Chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats to prevent skin/eye contact. Inspect gloves prior to use and dispose of contaminated PPE properly .
  • Engineering controls: Conduct experiments in fume hoods with adequate ventilation to mitigate inhalation risks .
  • Emergency measures: For skin exposure, wash immediately with soap and water; for eye contact, irrigate for ≥15 minutes. Do not induce vomiting if ingested—seek medical evaluation .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:
Purity assessment requires a multi-modal analytical approach:

  • Chromatography: Use high-resolution reverse-phase HPLC (e.g., Chromolith or Purospher® columns) with UV detection to identify impurities. Reference standards like cimetidine sulphoxide (CAS 54237-72-8) can aid in method calibration .
  • Spectroscopy: Confirm structural integrity via 1H^1H/13C^13C-NMR and FT-IR to detect functional groups (e.g., guanidine peaks at ~1650–1700 cm1^{-1}) .
  • Mass spectrometry: ESI-MS or MALDI-TOF can verify molecular weight (expected: guanidine hydroiodide derivatives ~300–400 g/mol) and detect iodide counterion retention .

Advanced: How can structural analogs (e.g., 1,4-dioxaspiro derivatives) inform SAR studies for this compound?

Answer:
Comparative studies with analogs (e.g., Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate, CAS 2246878-23-7) can elucidate:

  • Steric effects: Modifications at the spirocyclic 8-methyl group may alter receptor binding or solubility. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with biological targets .
  • Reactivity: Evaluate the impact of substituting the guanidine group with other nucleophiles (e.g., amines) on bioactivity using kinetic assays .
  • Data normalization: Use LC-MS/MS to quantify metabolite profiles of analogs in cellular models, comparing efficacy and toxicity thresholds .

Advanced: What experimental strategies resolve contradictions in toxicity data across different biological models?

Answer:
Discrepancies often arise from model-specific metabolic pathways or assay conditions. Mitigation approaches include:

  • Cross-model validation: Compare cytotoxicity (e.g., IC50_{50}) in immortalized cell lines (HEK293, HepG2) versus primary cells, controlling for pH, serum content, and exposure duration .
  • Mechanistic profiling: Use transcriptomics (RNA-seq) or proteomics (SILAC) to identify pathways differentially affected in conflicting models .
  • Dosage calibration: Adjust concentrations based on physiologically relevant bioavailability, using PBPK modeling to extrapolate in vitro–in vivo correlations .

Basic: What are the optimal storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the dioxaspiro ring .
  • Humidity control: Use desiccants (e.g., silica gel) in storage containers to avoid iodide dissociation in humid environments .
  • Solvent compatibility: Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous buffers unless immediately used .

Advanced: How can computational methods optimize synthetic routes for this compound?

Answer:

  • Retrosynthetic analysis: Tools like Synthia or Chematica can propose pathways prioritizing spirocycle formation via cyclocondensation of 1,4-diketones with guanidine precursors .
  • Reaction kinetics: DFT calculations (e.g., Gaussian) model transition states to identify rate-limiting steps (e.g., steric hindrance at the 8-methyl group) .
  • Green chemistry metrics: Use E-factor or atom economy calculations to minimize waste. For example, substituting stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation) .

Advanced: What methodologies address low reproducibility in biological activity assays?

Answer:

  • Standardized protocols: Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to ensure consistent compound uptake in membrane permeability assays .
  • Blinded replicates: Implement randomized plate layouts with ≥3 technical replicates to control for edge effects in high-throughput screening .
  • Data transparency: Report raw data (appended) alongside processed results, including instrument parameters (e.g., HPLC column lot numbers) to enable replication .

Basic: Which analytical techniques confirm the integrity of the hydroiodide counterion?

Answer:

  • Ion chromatography: Quantify free iodide (I^-) using a Dionex AS-11 column with suppressed conductivity detection (LOD ~0.1 ppm) .
  • X-ray crystallography: Resolve the crystal structure to confirm iodide coordination with the guanidine group .
  • TGA-DSC: Thermal gravimetric analysis detects decomposition events (e.g., iodide loss above 200°C) .

Advanced: How can researchers design dose-response studies accounting for off-target effects?

Answer:

  • Selectivity profiling: Screen against panels of related receptors/enzymes (e.g., adrenergic vs. imidazoline receptors) using radioligand binding assays .
  • CRISPR-Cas9 knockouts: Generate cell lines lacking putative targets to isolate off-target effects in viability assays .
  • Transcriptomic deconvolution: Apply CIBERSORT or similar tools to bulk RNA-seq data, identifying pathways altered at subtoxic doses .

Advanced: What strategies mitigate batch-to-batch variability in spirocyclic compound synthesis?

Answer:

  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progression (e.g., carbonyl peak reduction) .
  • Design of experiments (DoE): Use factorial designs to optimize variables (temperature, catalyst loading) affecting spirocycle yield .
  • QC thresholds: Reject batches with >2% impurities (HPLC area%) or deviations in melting point (±2°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide
Reactant of Route 2
Reactant of Route 2
1-({8-Methyl-1,4-dioxaspiro[4.5]decan-2-yl}methyl)guanidine hydroiodide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。